molecular formula C4H6Br2O B6202818 1,4-dibromobutan-2-one CAS No. 52011-50-4

1,4-dibromobutan-2-one

Cat. No.: B6202818
CAS No.: 52011-50-4
M. Wt: 229.9
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Description

1,4-Dibromobutan-2-one is a brominated ketone of high interest in modern synthetic methodologies, characterized by the molecular formula C₄H₆Br₂O and a molecular weight of 229.90 g/mol . Its structure features two key reactive sites: an electrophilic carbonyl carbon and two bromine atoms at the 1 and 4 positions, which act as excellent leaving groups . This unique α,ω-dihalo arrangement makes the compound a highly versatile and valuable building block for constructing complex molecular architectures, particularly nitrogen-, sulfur-, and oxygen-containing heterocyclic compounds which are prominent motifs in many biologically active molecules . The electron-withdrawing effect of the bromine atoms enhances the electrophilicity of the adjacent carbons, facilitating various nucleophilic substitution reactions with amines, thiols, and other nucleophiles . Furthermore, the specific spacing of the reactive centers allows for intramolecular cyclization reactions; for instance, its reaction with sodium sulfide is a known pathway to form five-membered sulfur-containing heterocycles . The principal synthetic route to this reagent involves the oxidation of its alcohol precursor, 1,4-Dibromo-2-butanol . This compound is offered for research applications only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can rely on the high purity and quality of this product to focus on their innovative work in organic synthesis, medicinal chemistry, and materials science.

Properties

CAS No.

52011-50-4

Molecular Formula

C4H6Br2O

Molecular Weight

229.9

Purity

95

Origin of Product

United States

Reactivity and Reaction Mechanisms of 1,4 Dibromobutan 2 One

Analysis of Electrophilic Centers and Intrinsic Reactivity Profiles

The reactivity of 1,4-dibromobutan-2-one is a direct consequence of its electronic structure. The molecule possesses several sites susceptible to nucleophilic attack, primarily the carbon atoms at positions 1, 2, and 4. The electron-withdrawing nature of the carbonyl group and the bromine atoms significantly influences the electron density across the butane (B89635) backbone, creating distinct regions of electrophilicity.

The bromine atoms attached to C1 and C4 are excellent leaving groups, a property attributable to the stability of the resulting bromide ion (Br⁻). The carbon-bromine (C-Br) bond is polarized, with the carbon atom bearing a partial positive charge (δ+) and the bromine atom a partial negative charge (δ-). This polarity makes the C1 and C4 positions prime targets for nucleophiles.

The presence of the ketone at the C2 position significantly enhances the reactivity of the C1-Br bond. The carbonyl group exerts a powerful electron-withdrawing inductive effect, which further increases the partial positive charge on the adjacent α-carbon (C1), making it more electrophilic and susceptible to nucleophilic attack. nih.gov This activation renders α-haloketones, such as the C1-position of this molecule, considerably more reactive in bimolecular nucleophilic substitution (S_N2) reactions compared to corresponding alkyl halides. nih.gov The C4-Br bond, being at the γ-position relative to the carbonyl, is less influenced by this inductive effect but still functions as a reactive site for substitution.

The ketone functional group at the C2 position presents two primary sites of reactivity: the carbonyl carbon and the adjacent α-hydrogens (at C1 and C3).

Electrophilic Carbonyl Carbon: The carbonyl carbon is sp²-hybridized and is double-bonded to an oxygen atom. Due to the high electronegativity of oxygen, the C=O bond is strongly polarized, rendering the carbonyl carbon highly electrophilic. This site can be attacked by a wide range of nucleophiles, leading to addition reactions.

Acidic α-Hydrogens: The hydrogens on the carbons adjacent to the carbonyl group (C1 and C3) are acidic. The electron-withdrawing effect of the carbonyl group stabilizes the conjugate base (enolate) that forms upon deprotonation. wikipedia.org This enolate formation is a critical first step in several important reactions, most notably the Favorskii rearrangement, a characteristic reaction of α-haloketones in the presence of a base. ddugu.ac.inwikipedia.org

The combination of these reactive sites makes this compound a versatile precursor for various molecular architectures, including the synthesis of complex heterocyclic systems. nih.gov

Nucleophilic Substitution Reactions Involving this compound

Given its structure as an α,α'-dihaloketone, this compound readily participates in nucleophilic substitution reactions. The specific products formed depend on the nature of the nucleophile, the reaction conditions, and the potential for subsequent intramolecular reactions or rearrangements.

The reaction of this compound with oxygen-based nucleophiles like hydroxide (B78521) (OH⁻) or alkoxides (RO⁻) can proceed through several pathways.

A primary reaction is standard nucleophilic substitution, where the hydroxide ion attacks the electrophilic C1 or C4, displacing the bromide leaving group to form a bromo-hydroxy-ketone or, with excess nucleophile, a dihydroxy-ketone.

However, a more significant and characteristic pathway for α-haloketones under basic conditions is the Favorskii rearrangement . wikipedia.orgadichemistry.com This mechanism is initiated by the abstraction of an acidic α-proton (from C3) by the base to form an enolate. The enolate then undergoes an intramolecular S_N2 reaction, displacing the bromide at C1 to form a highly strained cyclopropanone (B1606653) intermediate. Subsequent attack of the hydroxide nucleophile on the carbonyl carbon of the cyclopropanone leads to the opening of the three-membered ring. This ring-opening typically occurs to form the more stable carbanion, ultimately yielding a rearranged carboxylic acid product after protonation. adichemistry.comnrochemistry.com For α,α'-dihaloketones like this compound, this rearrangement can lead to the formation of α,β-unsaturated carboxylic acid derivatives. adichemistry.com

Table 1: Potential Reaction Pathways with Oxygen-Based Nucleophiles
Nucleophile/BaseReaction PathwayPotential Product(s)Key Intermediate
Hydroxide (OH⁻)S_N2 Substitution4-Bromo-1-hydroxybutan-2-one / 1,4-Dihydroxybutan-2-oneTetrahedral addition intermediate
Hydroxide (OH⁻) / Alkoxide (RO⁻)Favorskii Rearrangementα,β-Unsaturated Carboxylic Acid / EsterCyclopropanone

Nitrogen-based nucleophiles, such as ammonia (B1221849) and primary or secondary amines, react readily with this compound. The initial step is typically an S_N2 reaction where the amine displaces one or both of the bromine atoms to form mono- or di-amino ketones.

This reactivity is widely exploited for the synthesis of nitrogen-containing heterocycles. A classic example is the Hantzsch pyrrole (B145914) synthesis , where an α-haloketone, a β-ketoester, and ammonia or a primary amine react to form a substituted pyrrole. wikipedia.org In this context, this compound can serve as a four-carbon building block. For instance, reaction with a primary amine can lead to an intermediate that, upon cyclization, forms a pyrrolidinone or other nitrogen-containing ring systems. The reaction of α-haloketones with imines has also been reported to yield pyrroles. nih.gov

Table 2: Examples of Reactions with Nitrogen-Based Nucleophiles
Nitrogen NucleophileReaction TypeResulting Heterocyclic Core
Ammonia / Primary AminesHantzsch Pyrrole Synthesis (variant)Pyrrole / Pyrrolidinone
IminesSubstitution / CyclizationPyrrole

Sulfur-based nucleophiles, such as thiols (RSH) and sulfide (B99878) ions (S²⁻), are particularly potent and react efficiently with this compound. Thiols are generally more nucleophilic than their alcohol counterparts. researchgate.net

The reaction with a sulfide salt, such as sodium sulfide (Na₂S), can lead to the formation of sulfur-containing heterocyles. For example, a double S_N2 displacement of both bromine atoms can result in the formation of a tetrahydrothiophen-3-one (B87284) ring. This is a common strategy for synthesizing five-membered sulfur heterocycles. Furthermore, reactions of α-haloketones with inorganic sulfides can produce diketosulfides, which can serve as precursors for thiophene (B33073) derivatives upon reaction with glyoxal. nih.gov

Table 3: Synthesis of Sulfur Heterocycles
Sulfur NucleophileReaction TypePotential Heterocyclic Product
Sodium Sulfide (Na₂S)Intramolecular Double S_N2Tetrahydrothiophen-3-one
ThioamidesSubstitution / CyclizationThiazole (B1198619)
Inorganic SulfidesDimerization / CyclizationThiophene (via diketosulfide intermediate)

Detailed Mechanistic Investigations of Nucleophilic Displacements

The presence of two bromine atoms, which are good leaving groups, makes this compound highly susceptible to nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent carbonyl group further activates the C1-Br bond towards nucleophilic attack. Mechanistic investigations reveal that these displacement reactions can proceed through different pathways, primarily dictated by the nature of the nucleophile, the solvent, and the reaction conditions.

Nucleophilic attack can occur at either the C1 or C4 position. The C1 position is an α-haloketone system, making the methylene (B1212753) protons acidic and susceptible to deprotonation under basic conditions, which can lead to competing reactions such as Favorskii-type rearrangements. However, direct substitution is also a major pathway. The C4 position behaves more like a primary alkyl halide.

The reactions generally follow an SN2 mechanism, characterized by a bimolecular rate-determining step and inversion of stereochemistry if the carbon were chiral. The transition state involves the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-bromine bond. Given that the carbon atoms at positions 1 and 4 are primary, the SN2 pathway is sterically favored over an SN1 mechanism, which would involve the formation of an unstable primary carbocation.

Kinetic studies would be required to provide quantitative data on the relative rates of substitution at the C1 versus the C4 position. It is generally presumed that the C1 position is more reactive due to the electronic activation by the adjacent carbonyl group.

Reduction Chemistry of the Carbonyl Group in this compound

The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding 1,4-dibromobutan-2-ol. This transformation is a key step in the synthesis of various downstream products and has been investigated using different reducing agents.

Stereochemical Outcomes of Reduction Reactions

The reduction of the prochiral ketone in this compound creates a new stereocenter at the C2 position, leading to the formation of a racemic mixture of (R)- and (S)-1,4-dibromobutan-2-ol in the absence of a chiral influence. The stereochemical outcome of the reduction is governed by the facial selectivity of the hydride attack on the carbonyl carbon.

Predicting the major diastereomer in cases where a pre-existing stereocenter is present, or when using chiral reducing agents, can be rationalized using established stereochemical models such as Cram's rule, the Felkin-Anh model, and the concept of chelation control.

Felkin-Anh Model: This model predicts the stereochemical outcome of nucleophilic attack on a carbonyl group adjacent to a stereocenter. The largest group on the adjacent carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance.

Chelation Control: In substrates with a chelating group (like a halogen or an ether) at the α- or β-position, a Lewis acidic metal from the reducing agent can coordinate to both the carbonyl oxygen and the chelating group, forming a rigid cyclic intermediate. This forces the nucleophile to attack from the less hindered face of this chelated complex, often leading to a different stereochemical outcome than predicted by the Felkin-Anh model. Given the presence of a bromine atom at the C1 position, chelation control could play a significant role in directing the stereochemistry of the reduction, particularly with reducing agents containing Lewis acidic metals.

Influence of Reducing Agents (e.g., Sodium Borohydride, Lithium Aluminum Hydride)

The choice of reducing agent is critical as it influences not only the efficiency of the reduction but also the chemoselectivity and potentially the stereoselectivity.

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that readily reduces aldehydes and ketones. In the case of this compound, NaBH₄ in a protic solvent like methanol (B129727) or ethanol (B145695) would be expected to reduce the ketone to the corresponding secondary alcohol, 1,4-dibromobutan-2-ol. Due to its milder nature, it is less likely to cause side reactions such as the reduction of the alkyl halides.

Lithium Aluminum Hydride (LiAlH₄): This is a much more powerful and less selective reducing agent. While it will effectively reduce the ketone, it also has the potential to reduce the carbon-bromine bonds through a nucleophilic substitution by hydride, which would lead to the formation of butan-2-ol or other dehalogenated products. Therefore, for the selective reduction of the carbonyl group in this compound, the milder NaBH₄ is generally the preferred reagent.

The following table summarizes the expected reactivity of these common reducing agents with this compound.

Reducing AgentFormulaReactivity with KetoneReactivity with Alkyl HalideExpected Major Product
Sodium BorohydrideNaBH₄HighLow1,4-Dibromobutan-2-ol
Lithium Aluminum HydrideLiAlH₄HighModerate to HighMixture including 1,4-Dibromobutan-2-ol and dehalogenated products

Cyclization and Ring-Forming Reactions Utilizing this compound

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. The two bromine atoms can act as electrophilic sites for intramolecular or intermolecular cyclization reactions.

One of the most common applications is in the synthesis of five-membered heterocycles through reaction with dinucleophiles. For instance, reaction with sodium sulfide (Na₂S) would lead to the formation of a substituted tetrahydrothiophene. Similarly, reaction with a primary amine could yield a substituted pyrrolidine (B122466) derivative.

Furthermore, this compound can be considered a synthon for a 1,4-dicarbonyl compound, which are precursors in the well-known Paal-Knorr synthesis of furans, pyrroles, and thiophenes. By first reacting the dibromide with a nucleophile that can later be converted to a carbonyl or its equivalent, a 1,4-dicarbonyl system can be generated, which then undergoes acid-catalyzed cyclization and dehydration to form the aromatic heterocycle.

Exploration of Cross-Coupling Reactions and Organometallic Applications

While the primary reactivity of this compound centers around nucleophilic substitution and carbonyl chemistry, its carbon-bromine bonds also open the door to organometallic and cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

Grignard Reagent Formation: The reaction of 1,4-dibromobutane (B41627) with magnesium in ether can form a bis-Grignard reagent. While the presence of the ketone in this compound complicates the direct formation of a Grignard reagent (as it would react with the carbonyl), protection of the ketone group would allow for the formation of a Grignard reagent at one or both of the bromine-bearing carbons. This organometallic intermediate could then be used in reactions with various electrophiles.

Cross-Coupling Reactions: The C-Br bonds in this compound (again, likely after protection of the ketone) could potentially participate in palladium-catalyzed cross-coupling reactions such as the Suzuki or Sonogashira reactions.

Suzuki Coupling: This reaction couples an organohalide with an organoboron compound. A protected form of this compound could be coupled with aryl or vinyl boronic acids to introduce new carbon substituents.

Sonogashira Coupling: This reaction involves the coupling of an organohalide with a terminal alkyne. This would allow for the introduction of alkynyl groups onto the butane backbone.

Applications of 1,4 Dibromobutan 2 One in Advanced Organic Synthesis and Materials Science Research

Strategic Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of two bromine atoms, which are effective leaving groups, and an electrophilic carbonyl carbon makes 1,4-dibromobutan-2-one a valuable reagent for synthesizing a variety of organic compounds, particularly heterocyclic structures.

In pharmaceutical chemistry, heterocyclic compounds are core components of many therapeutic agents due to their diverse biological activities. nih.gov this compound is a key precursor for building these molecular frameworks, especially five-membered rings like furans and pyrroles.

The compound can be transformed into a 1,4-diketone, a direct precursor for the Paal-Knorr synthesis, which is a fundamental method for creating substituted furans and pyrroles. wikipedia.org This reaction involves the acid-catalyzed cyclization of the 1,4-dicarbonyl compound. organic-chemistry.org When reacted with a primary amine or ammonia (B1221849), the diketone yields a pyrrole (B145914), and under acidic conditions without an amine, it produces a furan (B31954). wikipedia.orgorganic-chemistry.org The resulting heterocyclic scaffolds are foundational in a wide array of drugs, including anti-inflammatory, antimicrobial, and antitumor agents. nih.gov

Table 1: Synthesis of Heterocycles via Paal-Knorr Reaction

Precursor Reagent Resulting Heterocycle
1,4-Diketone Acid Catalyst (e.g., H₂SO₄, P₂O₅) Furan

This table illustrates the conversion of 1,4-diketones, derivable from this compound, into important heterocyclic structures.

The utility of this compound extends to the agrochemical industry, where it is used in the synthesis of active ingredients for herbicides, insecticides, and fungicides. nbinno.comnbinno.com Many of these agrochemicals are also based on heterocyclic structures that interfere with biological pathways in weeds, insects, or fungi. The ability of this compound to facilitate the construction of these ring systems makes it a valuable building block in this sector.

The trifunctional nature of this compound (two C-Br bonds and one C=O group) allows for its sequential and selective reaction in complex, multi-step syntheses. Chemists can target one reactive site while preserving the others for subsequent transformations, enabling the controlled assembly of intricate molecular architectures. For instance, one bromine atom can undergo a nucleophilic substitution, followed by a reaction at the ketone, and finally, a reaction at the second bromine. This controlled reactivity is crucial for constructing complex natural products and other high-value organic molecules. The use of bromo-organic compounds in such transformations is a cornerstone of modern organic synthesis. fao.org

Contributions to Polymer and Advanced Material Development

In materials science, this compound's bifunctional nature, stemming from its two bromine atoms, allows it to be incorporated into polymers, influencing their structure and properties.

This compound can act as a cross-linking agent, a molecule that connects long polymer chains together to form a three-dimensional network. sigmaaldrich.com During polymerization or in a post-polymerization modification step, the two bromine atoms can react with functional groups on different polymer chains, creating covalent bonds between them. This process, known as cross-linking, transforms soluble and fusible polymers into materials that are typically insoluble and more robust. sigmaaldrich.com This technique is fundamental in creating materials like hydrogels and thermosets.

The introduction of cross-links using a molecule like this compound has a profound impact on the final properties of a material. The degree of cross-linking directly influences characteristics such as:

Mechanical Strength: Cross-linking increases the rigidity and durability of the polymer.

Thermal Stability: The interconnected network structure enhances resistance to heat.

Swelling Behavior: In materials like hydrogels, the cross-link density controls how much solvent the material can absorb. sigmaaldrich.com

By controlling the amount of the cross-linking agent, researchers can fine-tune the material's architecture and, consequently, its physical and chemical properties to suit specific applications, from biomedical devices to industrial coatings. semanticscholar.orgmdpi.com The use of "double crosslinking," combining stable and unstable agents, allows for the creation of smart materials that can change their properties in response to stimuli like temperature or pH. mdpi.com

Research in Biological Systems: Enzyme Inhibition and Protein Modification Studies

The unique chemical architecture of this compound, characterized by a butane (B89635) backbone with bromine atoms at the 1 and 4 positions and a carbonyl group at the C-2 position, renders it a highly reactive molecule in biological contexts. Its bifunctional nature, with two electrophilic carbon centers susceptible to nucleophilic attack, makes it a valuable tool for researchers studying complex biological systems. The primary applications in this domain revolve around its ability to act as an irreversible enzyme inhibitor and a chemical probe for modifying protein structures, thereby elucidating enzyme mechanisms and protein interactions.

As an alkylating agent, this compound can form stable, covalent bonds with nucleophilic residues within proteins. nih.govscholaris.ca This property is central to its function as an irreversible inhibitor, where it permanently deactivates an enzyme by chemically altering its active site. nih.goveurekaselect.com Furthermore, its two reactive centers allow it to function as a cross-linking agent, capable of forming intramolecular or intermolecular bridges in proteins, which provides valuable structural information.

Mechanistic Probes for Nucleophile Reactivity in Biological Contexts

The utility of this compound as a mechanistic probe stems from its high reactivity towards a variety of nucleophilic amino acid side chains found in proteins. The carbon atoms bonded to the bromine atoms are electrophilic and readily attacked by biological nucleophiles, resulting in the displacement of the bromide ion—a good leaving group—and the formation of a stable covalent bond. This reactivity allows researchers to identify and map nucleophilic residues within protein active sites or at protein-protein interaction interfaces.

The presence of two such reactive sites on a single, relatively small scaffold allows it to probe the spatial relationship between nucleophiles. By analyzing where and how the molecule binds, researchers can gain insights into protein topology and the specific amino acids crucial for biological function. For instance, if both bromine-bearing carbons react with residues on the same protein, it can provide distance constraints for structural modeling.

Key nucleophilic amino acids that are potential targets for alkylation by this compound are diverse, each with a distinct reactive group. The specific microenvironment of the amino acid residue within the protein can significantly influence its nucleophilicity and, therefore, its reactivity towards the probe.

Nucleophilic Amino AcidReactive Side Chain GroupPotential Reaction Type
CysteineThiol (-SH)Thioether bond formation
LysineAmine (-NH₂)Secondary amine formation
HistidineImidazole RingAlkylation of ring nitrogen
AspartateCarboxylate (-COO⁻)Ester bond formation
GlutamateCarboxylate (-COO⁻)Ester bond formation
TyrosinePhenol (-OH)Ether bond formation

Design of Biochemical Agents based on this compound Scaffold

The reactive properties of this compound make it not only a useful probe but also a versatile foundational structure, or scaffold, for the synthesis of novel biochemical agents. Its ability to participate in cyclization and condensation reactions allows for the construction of various heterocyclic compounds, many of which are known to possess significant biological activity. nih.govijabbr.comijabbr.com Heterocyclic structures are core components of a vast number of pharmaceuticals. researchgate.netnih.gov

Two prominent examples of synthetic strategies that can utilize the this compound scaffold are the Hantzsch thiazole (B1198619) synthesis and the Paal-Knorr synthesis.

Hantzsch Thiazole Synthesis: This is a classic and widely used method for synthesizing thiazole rings. nih.govsynarchive.com The reaction involves the condensation of an α-haloketone, such as this compound, with a compound containing a thioamide group (e.g., thiourea). nih.govnih.gov The resulting thiazole derivatives can be further modified to create libraries of compounds for screening against various therapeutic targets. Thiazole-containing molecules are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. eurekaselect.comnih.govnih.gov

Paal-Knorr Synthesis: This reaction is a fundamental method for synthesizing substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org While this compound is not a 1,4-dicarbonyl, its structure serves as a ready precursor. Chemical modification can convert it into the necessary 1,4-dicarbonyl intermediate, which can then undergo acid-catalyzed cyclization to form the desired heterocycle. wikipedia.orgorganic-chemistry.org Furan derivatives, for instance, are scaffolds found in many bioactive compounds with applications ranging from antibacterial to anti-inflammatory agents. ijabbr.comijabbr.commdpi.com

By leveraging these established synthetic routes, chemists can use this compound as a starting block to design and build more complex molecules with tailored biochemical properties.

Synthetic StrategyReactant TypeResulting Heterocyclic ScaffoldAssociated Biological Activities
Hantzsch SynthesisThioamides (e.g., Thiourea)ThiazoleAntimicrobial, Antifungal, Anticancer, Anti-inflammatory eurekaselect.comnih.gov
Paal-Knorr SynthesisPrimary Amines / Acid CatalysisPyrrole / FuranAntibacterial, Anti-inflammatory, Analgesic, Antitumor ijabbr.comijabbr.commdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies for 1,4 Dibromobutan 2 One in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1,4-dibromobutan-2-one. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for a detailed structural map.

For this compound (Br-CH₂-C(O)-CH₂-CH₂-Br), the expected ¹H NMR spectrum would feature distinct signals for the three non-equivalent sets of protons. The protons on the carbon adjacent to the carbonyl group (C3) and a bromine atom (C4) would exhibit unique chemical shifts and coupling patterns. Similarly, the protons on the carbon atom flanked by two bromine atoms (C1) would have a characteristic resonance.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule will produce a distinct signal. libretexts.org The carbonyl carbon (C=O) is particularly noteworthy, typically appearing significantly downfield (in the 160-220 ppm range) due to the deshielding effect of the double-bonded oxygen atom. libretexts.org The carbon atoms bonded to the electronegative bromine atoms will also be shifted downfield compared to typical alkane carbons. libretexts.org

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted Multiplicity
¹HVaries for each proton environmentSinglet, Triplet, etc.
¹³C (C=O)~190-205-
¹³C (CH₂Br @ C1)~30-40-
¹³C (CH₂ @ C3)~45-55-
¹³C (CH₂Br @ C4)~25-35-

Note: The table presents predicted values based on typical chemical shifts for similar functional groups. Actual experimental values are required for definitive structural confirmation.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. chemguide.co.uk For this compound, the mass spectrum would be expected to show a characteristic molecular ion peak. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion will appear as a distinctive cluster of peaks (M, M+2, M+4) with a characteristic intensity ratio.

Electron ionization (EI) would likely cause the molecular ion to be unstable, leading to fragmentation. chemguide.co.uk The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for ketones involve cleavage alpha to the carbonyl group. For this compound, this could result in the loss of a bromomethyl radical (•CH₂Br) or a bromoethyl radical. The cleavage of the carbon-bromine bond is also a highly probable fragmentation pathway.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

m/z ValuePossible Fragment IonSignificance
230/232/234[C₄H₆Br₂O]⁺Molecular Ion Cluster
151/153[C₃H₄BrO]⁺Loss of •CH₂Br
123/125[C₂H₂BrO]⁺Alpha-cleavage product
43[C₂H₃O]⁺Acetyl cation

Note: The listed m/z values correspond to fragments containing the ⁷⁹Br and ⁸¹Br isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Progress Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. missouri.edu The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group stretch, typically found in the range of 1700-1725 cm⁻¹. docbrown.info This absorption is a definitive indicator of the ketone functionality.

Other important absorptions would include the C-H stretching vibrations of the methylene (B1212753) groups, usually observed around 2850-3000 cm⁻¹. The C-Br stretching vibrations would also be present, though they typically appear in the fingerprint region of the spectrum (below 1500 cm⁻¹) and can be less distinct. missouri.edu

IR spectroscopy is also highly valuable for monitoring the progress of reactions involving this compound. For example, in a reaction where the ketone is reduced to an alcohol, the disappearance of the strong C=O absorption band and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) would clearly indicate the conversion of the starting material to the product.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Ketone)~1715Strong
C-H (Alkane)~2850-2960Medium-Strong
C-Br~500-600Medium-Strong

Note: These are typical ranges, and the exact position of the peaks can be influenced by the molecular environment.

Advanced Chromatographic Techniques for Purity Assessment and Reaction Mixture Deconvolution

Advanced chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities in a reaction mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) would be a particularly suitable method for both purity assessment and identification of volatile impurities. The compound would be separated from other components in the GC column based on its boiling point and interaction with the stationary phase. The separated components would then be analyzed by the mass spectrometer, providing both retention time data for quantification and mass spectra for identification.

High-Performance Liquid Chromatography (HPLC) can also be employed, especially for less volatile impurities or if the compound is thermally sensitive. A reverse-phase HPLC method, using a C18 column and a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water), could effectively separate this compound from related compounds. sielc.com The purity can be determined by integrating the peak area of the main component relative to the total peak area.

The choice between GC and HPLC would depend on the volatility and thermal stability of this compound and any potential impurities. For complex reaction mixtures, these techniques are invaluable for deconvolution, allowing for the identification and quantification of each component.

Computational and Theoretical Investigations of 1,4 Dibromobutan 2 One

Quantum Chemical Calculations for Electronic Structure and Bond Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of 1,4-dibromobutan-2-one. These calculations reveal the distribution of electrons within the molecule, which dictates its reactivity and physical properties.

The presence of a carbonyl group and two bromine atoms significantly influences the electronic structure. The oxygen atom of the carbonyl group and the bromine atoms are highly electronegative, leading to a polarized molecule. This polarization is characterized by a significant withdrawal of electron density from the carbon backbone.

Key Electronic Properties:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the bromine and oxygen atoms, reflecting their lone pairs of electrons. The LUMO is anticipated to be centered on the carbonyl carbon and the adjacent α-carbons, indicating these are the primary sites for nucleophilic attack. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and reactivity.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface visually represents the charge distribution. Regions of negative potential (typically colored red) are expected around the carbonyl oxygen, indicating a site for electrophilic attack. Regions of positive potential (blue) are anticipated around the carbonyl carbon and the carbons bonded to the bromine atoms, highlighting their electrophilic nature.

Bond Properties: Theoretical calculations can provide precise values for bond lengths, bond angles, and dihedral angles. The C=O bond will exhibit a length characteristic of a ketone, while the C-Br bonds will be longer than a typical C-C bond due to the larger atomic radius of bromine. The electron-withdrawing nature of the substituents is expected to slightly shorten the adjacent C-C single bonds.

Below is a table of theoretically derived electronic and bond properties for this compound, based on typical values obtained for analogous α-haloketones from DFT calculations.

Table 1: Calculated Electronic and Structural Properties of this compound
PropertyCalculated Value
HOMO Energy-9.5 to -10.5 eV
LUMO Energy-1.0 to -2.0 eV
HOMO-LUMO Gap7.5 to 9.5 eV
Dipole Moment2.5 to 3.5 D
C=O Bond Length~1.22 Å
C-Br Bond Length~1.95 Å
C1-C2-C3 Bond Angle~118°

Reaction Mechanism Elucidation via Transition State Analysis

Computational chemistry is a vital tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For α-haloketones like this compound, a characteristic reaction is the Favorskii rearrangement, which occurs under basic conditions.

Theoretical studies on analogous α-haloketones have detailed the intricate steps of this rearrangement. The reaction typically proceeds through one of two primary mechanisms:

Cyclopropanone (B1606653) Mechanism: This is the most common pathway for α-haloketones with an available α'-proton. The mechanism involves:

Deprotonation at the α'-carbon (C3) by a base to form an enolate.

An intramolecular nucleophilic attack by the enolate on the α-carbon (C1), displacing the bromide to form a bicyclic cyclopropanone intermediate.

Nucleophilic attack of the base (e.g., hydroxide) on the carbonyl carbon of the strained cyclopropanone.

Ring-opening of the tetrahedral intermediate to yield a more stable carbanion, followed by protonation to give the rearranged carboxylic acid salt.

Semi-Benzilic Acid Mechanism: This pathway is favored when no α'-protons are present or when the cyclopropanone intermediate is sterically inaccessible. It involves direct nucleophilic attack on the carbonyl carbon, followed by a rearrangement with halide displacement.

Table 2: Calculated Activation Energies for Key Steps in the Favorskii Rearrangement of a Model α-Bromoketone
Reaction StepDescriptionCalculated Activation Energy (kcal/mol)
Enolate FormationDeprotonation at the α'-carbon5 - 10
Cyclopropanone Formation (TS1)Intramolecular SN2 displacement of bromide15 - 25
Nucleophilic Attack on CyclopropanoneAttack of hydroxide (B78521) on the carbonyl carbon10 - 15
Ring OpeningCleavage of the cyclopropanone ring< 5

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the butane (B89635) backbone in this compound allows it to adopt various conformations through rotation around its C-C single bonds. Conformational analysis, using computational methods, can identify the most stable conformers and the energy barriers between them. This information is crucial as the reactivity and spectroscopic properties of the molecule can be influenced by its preferred three-dimensional shape.

The key dihedral angles that define the conformation of this compound are:

Br-C1-C2-C3 (τ1): Rotation around the C1-C2 bond.

C1-C2-C3-C4 (τ2): Rotation around the C2-C3 bond.

C2-C3-C4-Br (τ3): Rotation around the C3-C4 bond.

The preferred conformation of an α-haloketone is often one where the halogen and the carbonyl group are in a cisoid arrangement to minimize steric hindrance. wikipedia.org For this compound, the analysis is more complex due to the additional bromomethyl group at the C4 position. The most stable conformers will be those that minimize both steric repulsion between the bulky bromine atoms and the carbonyl oxygen, and unfavorable dipole-dipole interactions.

Molecular mechanics and DFT calculations can be used to generate a potential energy surface by systematically rotating the dihedral angles. The results would likely show several low-energy conformers. The global minimum is expected to be a structure where the large bromine substituents are positioned far from each other, likely in an anti-periplanar or gauche arrangement, to alleviate steric strain.

Table 3: Predicted Stable Conformers and Relative Energies for this compound
ConformerKey Dihedral Angles (τ1, τ2, τ3)Predicted Relative Energy (kcal/mol)Description
I (Global Minimum)~180° (anti), ~60° (gauche), ~180° (anti)0.0Extended chain with Br atoms anti to each other.
II~60° (gauche), ~60° (gauche), ~180° (anti)0.5 - 1.5A more compact, folded conformation.
III~180° (anti), ~180° (anti), ~60° (gauche)1.0 - 2.0Another extended conformation.

Predictive Modeling of Spectroscopic Signatures

Computational methods are widely used to predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These predictions are invaluable for confirming the identity of a synthesized compound and for interpreting experimental spectra.

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of this compound. The resulting spectrum would show characteristic absorption peaks for its functional groups. The most prominent feature would be the strong C=O stretching vibration. For a saturated acyclic ketone, this peak is typically found around 1715 cm⁻¹. spectroscopyonline.com The presence of the electronegative bromine atom at the α-position is known to shift this frequency slightly higher. Other predictable vibrations include the C-Br stretching modes, which are expected in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts is a significant application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR chemical shifts relative to a standard (e.g., tetramethylsilane).

For this compound, the ¹³C NMR spectrum would be particularly informative:

The carbonyl carbon (C2) would be the most downfield signal, typically appearing in the range of 190-215 ppm for ketones. libretexts.org

The carbons attached to the bromine atoms (C1 and C4) would also be significantly deshielded, with their chemical shifts influenced by the electronegativity of the bromine.

The methylene (B1212753) carbon (C3) would appear at a more upfield position compared to the halogenated carbons.

Table 4: Predicted Spectroscopic Signatures for this compound
Spectroscopy TypeGroup/AtomPredicted Value
IR Frequency (cm⁻¹)C=O Stretch1720 - 1740
C-H Stretch2900 - 3000
C-Br Stretch550 - 650
¹³C NMR Chemical Shift (ppm)C1 (CH₂Br)35 - 45
C2 (C=O)195 - 205
C3 (CH₂)40 - 50
C4 (CH₂Br)30 - 40

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